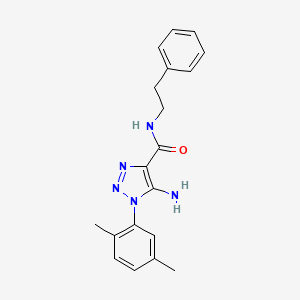

5-amino-1-(2,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-(2,5-dimethylphenyl)-N-(2-phenylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-13-8-9-14(2)16(12-13)24-18(20)17(22-23-24)19(25)21-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVMELXWBSJZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

Attachment of the Phenylethyl Group: This step involves the coupling of the phenylethyl group to the triazole ring, which can be achieved through a variety of methods, including reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-amino-1-(2,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Biological Research: The compound is used as a probe to study enzyme mechanisms and protein interactions.

Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 5-amino-1-(2,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Research Findings and Implications

- Anticancer Potential: The target compound’s structural features align with active analogues showing GP values below -10% in renal and CNS cancers, suggesting untested but plausible activity .

- Metabolic Stability : Analogues like CAI () undergo phase I metabolism, cleaving the triazole-carboxamide bond. The target compound’s methyl and phenylethyl groups may slow degradation compared to chlorinated derivatives .

- Target Selectivity : Substituent-driven selectivity is evident; e.g., dimethoxyphenyl analogues target CNS cancer, while ethyl ester derivatives inhibit B-Raf kinase .

Biological Activity

5-amino-1-(2,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the 1,2,3-triazole class, which has gained attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is CHNO, with a molecular weight of approximately 320.4 g/mol. Its unique triazole ring structure combined with various functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial properties, particularly against multidrug-resistant bacteria. It appears to inhibit bacterial growth by interfering with essential cellular processes and enzymes. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains. A comparative analysis of its antimicrobial activity against other similar compounds is shown in the table below:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Triazole ring with carboxamide group | Strong antimicrobial activity |

| N-(2,5-dimethylphenyl)thioureido Acid Derivatives | Similar triazole structure | Moderate antimicrobial properties |

| Aminothiazole Derivatives | Contains thiazole ring | Explored for antimicrobial activity |

| 5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | Benzyl and thiophene substituents | Antimicrobial activity |

The mechanism of action is believed to involve disruption of critical pathways within bacterial cells. Further studies are needed to elucidate the precise molecular interactions.

Antitumor Activity

Emerging research has also suggested potential antitumor effects of this compound. For instance, a study indicated that derivatives of triazoles exhibited promising antitumor abilities against lung cancer cell lines (H460 cells), with some compounds demonstrating IC values as low as 6.06 μM . The induction of apoptosis and reactive oxygen species (ROS) generation were observed as part of the mechanism leading to cell death.

Case Studies

A notable case study involved the optimization of similar triazole compounds for treating Chagas disease caused by Trypanosoma cruzi. The optimized compounds showed significant suppression of parasite burden in mouse models . This underscores the potential for this compound and its analogs in treating parasitic infections.

Future Directions

The versatility of this compound suggests numerous avenues for further research:

- Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets in bacteria and cancer cells.

- Therapeutic Applications : Exploration of its efficacy in treating resistant infections and various cancers.

- Structural Modifications : Synthesis of new derivatives to enhance biological activity and reduce potential side effects.

Q & A

Q. What are the established synthetic routes for 5-amino-1-(2,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

Condensation of 2,5-dimethylphenylamine with a carbonyl source to form an intermediate.

Reaction with sodium azide and a terminal alkyne (e.g., phenylethyl isocyanide) under Cu(I) catalysis .

Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

-

Optimization Tip : Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and use inert atmospheres to prevent oxidation.

- Data Table :

| Intermediate | Reagents | Reaction Time | Yield |

|---|---|---|---|

| Triazole core | CuSO4·5H2O, Sodium ascorbate | 24 h (RT) | 65-70% |

| Final product | Ethanol/water recrystallization | - | 85-90% purity |

Q. How is the compound characterized structurally, and what analytical techniques are most effective?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR (DMSO-d6) identifies aromatic protons (δ 7.2–7.8 ppm), triazole protons (δ 8.1 ppm), and NH2 groups (δ 5.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 364.18) .

- X-ray Crystallography (if crystals form): Resolves bond lengths (e.g., triazole ring C-N bonds: 1.31–1.35 Å) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based assays .

- Solubility testing : Perform shake-flask method in PBS (pH 7.4) to determine logP (predicted ~3.2) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response curves : Replicate assays across multiple labs to rule out batch variability.

- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., kinases) .

- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

-

QSAR modeling : Train models on solubility/bioavailability data from analogs (e.g., replace 2,5-dimethylphenyl with pyridyl groups to enhance solubility) .

-

Molecular dynamics simulations : Predict binding stability with target proteins (e.g., >5 ns simulations in GROMACS) .

-

ADMET prediction : Use SwissADME to optimize logP (<3) and reduce hepatotoxicity .

- Data Table :

| Derivative | Predicted logS (mol/L) | BBB Permeability | CYP2D6 Inhibition |

|---|---|---|---|

| Parent compound | -4.5 | No | High |

| Pyridyl analog | -3.8 | No | Moderate |

Q. What advanced techniques elucidate the mechanism of action for this triazole derivative?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (KD < 1 μM suggests high affinity) .

- Cryo-EM : Resolve compound-protein complexes (e.g., with tubulin or kinases) at near-atomic resolution .

- Metabolomics : Track cellular metabolite changes via LC-MS after treatment to identify pathway disruptions .

Contradiction Analysis & Optimization

Q. How should researchers address conflicting results in cytotoxicity studies across cell lines?

- Methodological Answer :

- Control experiments : Verify cell line authenticity via STR profiling.

- Microenvironment mimicry : Use 3D spheroid models instead of monolayer cultures to better replicate in vivo conditions .

- Combination studies : Test with adjuvants (e.g., paclitaxel) to identify synergistic effects .

Q. What experimental designs improve reproducibility in triazole derivative synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) via fractional factorial design .

- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .

- Batch records : Document stoichiometry, solvent grades, and drying times meticulously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.